molecular formula C7H8F2N2O B2888007 2-(2,2-Difluoroethoxy)-4-methylpyrimidine CAS No. 2199276-54-3

2-(2,2-Difluoroethoxy)-4-methylpyrimidine

Cat. No.: B2888007
CAS No.: 2199276-54-3
M. Wt: 174.151
InChI Key: PAYWSVDZVYOPIJ-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-4-methylpyrimidine ( 2199276-54-3) is a chemical compound with the molecular formula C7H8F2N2O and a molecular weight of 174.15 g/mol . Its structure features a pyrimidine ring, a fundamental heterocycle in medicinal and agricultural chemistry, which is substituted with a methyl group at the 4-position and a 2,2-difluoroethoxy group at the 2-position . The incorporation of fluorine atoms and the ether linkage can significantly influence the compound's physicochemical properties, such as its metabolic stability, lipophilicity, and overall bioavailability, making it a valuable building block for researchers. While specific biological activity data for this exact molecule is not detailed here, the 2,2-difluoroethoxy moiety is a notable functional group found in active pharmaceutical ingredients and agrochemicals, suggesting its potential utility in the synthesis and development of new active compounds . For example, the herbicide Penoxsulam contains a similar 2,2-difluoroethoxy chain connected to an aromatic system, highlighting the importance of this group in creating effective agrochemicals . This product is intended for research purposes such as method development, chemical synthesis, and exploratory studies in life sciences and material chemistry. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2-difluoroethoxy)-4-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c1-5-2-3-10-7(11-5)12-4-6(8)9/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYWSVDZVYOPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 2 2,2 Difluoroethoxy 4 Methylpyrimidine

Strategic Approaches to Fluorinated Ether Precursor Synthesis

The synthesis of the target compound fundamentally relies on the availability of the key precursor, 2,2-difluoroethanol (B47519). This fluorinated alcohol serves as the source of the 2,2-difluoroethoxy moiety. Several synthetic routes have been developed for 2,2-difluoroethanol, starting from various commercially available materials.

One common strategy involves the reduction of ethyl 2,2-difluoroacetate. This transformation can be achieved using reducing agents like lithium aluminium hydride in an organic solvent. An alternative method involves a transesterification of ethyl 2,2-difluoroacetate in the presence of methanol (B129727) and a base like sodium hydroxide, followed by distillation to isolate the 2,2-difluoroethanol product. slideshare.net

Another significant pathway starts from 1-chloro-2,2-difluoroethane. guidechem.com This process involves two main steps:

Reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid to yield the corresponding 2,2-difluoroethyl ester.

Transesterification of the resulting ester in the presence of an alcohol to produce 2,2-difluoroethanol. guidechem.com

The choice of synthetic strategy often depends on factors such as the cost of starting materials, reaction scalability, and desired purity.

Starting MaterialKey ReagentsGeneral ApproachReference
Ethyl 2,2-difluoroacetateLithium aluminium hydride (LiAlH₄)Direct reduction of the ester. guidechem.com
Ethyl 2,2-difluoroacetateMethanol, NaOHTransesterification followed by distillation. slideshare.net
1-Chloro-2,2-difluoroethaneAlkali metal formate/acetate, AlcoholEsterification followed by transesterification. guidechem.com

Pyrimidine (B1678525) Ring Construction and Targeted Derivatization

The construction of the 4-methylpyrimidine (B18481) skeleton is typically achieved through a cyclocondensation reaction, a cornerstone of pyrimidine synthesis. The Pinner synthesis and related methods are widely employed, involving the reaction of a 1,3-dicarbonyl compound with an amidine. slideshare.netslideshare.net

To achieve the desired C-4 methylation, a β-ketoester such as ethyl acetoacetate (B1235776) is a common choice for the three-carbon fragment. This compound reacts with an N-C-N fragment provider like formamidine (B1211174) or its derivatives. The reaction proceeds to form a 4-methylpyrimidin-2-ol intermediate.

From this intermediate, the target precursor for etherification, 2-chloro-4-methylpyrimidine (B15830), is synthesized. This is typically achieved by reacting the pyrimidinol with a chlorinating agent like phosphorus oxychloride (POCl₃). guidechem.com An alternative route to 2-chloro-4-methylpyrimidine involves the regioselective reaction of 2,4-dichloropyrimidine (B19661) with a methylating agent like methylmagnesium chloride in the presence of an iron catalyst, such as Fe(acac)₃. guidechem.com

PrecursorReagentsProductReaction TypeReference
Ethyl acetoacetate and FormamidineBase or Acid Catalyst4-methylpyrimidin-2-olCyclocondensation (Pinner Synthesis) slideshare.netslideshare.net
4-methylpyrimidin-2-olPhosphorus oxychloride (POCl₃)2-chloro-4-methylpyrimidineChlorination guidechem.com
2,4-DichloropyrimidineMeMgCl, Fe(acac)₃2-chloro-4-methylpyrimidineCross-coupling guidechem.com

The final key step in the synthesis of 2-(2,2-Difluoroethoxy)-4-methylpyrimidine is the formation of the ether bond at the C-2 position of the pyrimidine ring. This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction.

The process is a variation of the Williamson ether synthesis. First, 2,2-difluoroethanol is deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding sodium 2,2-difluoroethoxide. This alkoxide is a potent nucleophile. The highly nucleophilic 2,2-difluoroethoxide then attacks the electron-deficient C-2 position of 2-chloro-4-methylpyrimidine. The chlorine atom, a good leaving group, is displaced, resulting in the formation of the desired this compound product. The reaction is driven by the formation of a stable sodium chloride salt as a byproduct.

The regioselectivity of this reaction is high, with the substitution occurring exclusively at the C-2 position over the C-4 position, which is occupied by the methyl group.

Development and Optimization of One-Pot Synthesis Techniques for Fluorine-Containing Pyrimidines

In contemporary synthetic chemistry, one-pot methodologies are highly valued for their efficiency, reduced waste, and operational simplicity. For the synthesis of fluorine-containing pyrimidines, such techniques aim to combine multiple reaction steps into a single, continuous process without the isolation of intermediates. chemicalbook.com

A potential one-pot strategy for this compound could involve the telescoped synthesis of the 2-chloro-4-methylpyrimidine precursor followed by the in-situ addition of the 2,2-difluoroethoxide nucleophile. For example, after the cyclocondensation to form the pyrimidinol and subsequent chlorination with an agent like phosphorus oxychloride, the crude reaction mixture could be treated directly with the pre-formed alkoxide.

Optimization of such a process would require careful selection of solvents that are compatible with all reaction steps, precise control of reaction temperatures, and management of reagents to avoid undesired side reactions. Photocatalysis has also emerged as a tool for the one-pot synthesis of fluorinated pyrimidine derivatives from aldehydes, demonstrating the ongoing innovation in this field. chemicalbook.com While a specific one-pot synthesis for this compound is not extensively documented, the principles from related syntheses provide a clear framework for its development. chemicalbook.comresearchgate.net

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the underlying mechanisms of the key reactions is crucial for optimizing the synthesis and predicting outcomes. The formation of the ether linkage on the pyrimidine ring is a classic example of a nucleophilic aromatic substitution reaction.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is particularly pronounced at the C-2, C-4, and C-6 positions, making them susceptible to attack by nucleophiles. When a good leaving group, such as a halogen, is present at one of these positions, a Nucleophilic Aromatic Substitution (SNAr) reaction can readily occur.

The mechanism proceeds in two main steps:

Nucleophilic Attack and Formation of Meisenheimer Complex: The nucleophile (in this case, the 2,2-difluoroethoxide anion) attacks the carbon atom bearing the leaving group (chlorine at C-2). This addition step breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the ring and, crucially, onto the electronegative nitrogen atoms, which provides significant stabilization.

Departure of the Leaving Group: In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyrimidine ring is restored. This step is typically fast and irreversible.

The regioselectivity of the SNAr reaction on substituted pyrimidines is influenced by the electronic effects of the substituents. In 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C-4 position. However, the presence of other substituents on the ring can alter this selectivity. For the precursor 2-chloro-4-methylpyrimidine, the C-4 position is blocked by the methyl group, directing the nucleophilic attack of the alkoxide exclusively to the C-2 position.

Elimination Reaction Dynamics in Heterocyclic Synthesisnih.gov

In the synthesis of heterocyclic compounds like pyrimidines, elimination reactions can occur as either a crucial step in the formation of the ring or as a competing side reaction. Elimination reactions typically involve the removal of two substituents from adjacent atoms, resulting in the formation of a double bond. The two most common mechanisms are the E2 (bimolecular elimination) and E1 (unimolecular elimination) pathways.

The E2 reaction is a one-step process where a strong base removes a proton, and a leaving group departs simultaneously. This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. In heterocyclic synthesis, E2 reactions can be instrumental in creating unsaturation within or adjacent to the ring. For instance, the dehydration of a cyclic alcohol intermediate to form an alkene is a classic elimination step.

The E1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs. A weak base then removes a proton from an adjacent carbon to form the double bond. E1 reactions often compete with SN1 substitution reactions, especially under neutral or acidic conditions with secondary or tertiary substrates.

In the context of preparing precursors for compounds like this compound, elimination dynamics are critical. For example, during the synthesis of substituted S-alkylisothioureas, which can be used to build the pyrimidine ring, E1 and E2 eliminations can lead to undesired dealkylation, competing with the desired condensation reaction. nih.gov The choice of base, solvent, and temperature can be tuned to favor the desired substitution or condensation pathway over elimination. masterorganicchemistry.com The substrate's structure is also paramount; the presence of acidic β-hydrogens and a good leaving group on an α-carbon are prerequisites for elimination. dalalinstitute.com

Table 2: Comparison of E1 and E2 Elimination Reactions

Feature E1 Reaction E2 Reaction
Kinetics Unimolecular, Rate = k[Substrate] Bimolecular, Rate = k[Substrate][Base]
Mechanism Two steps (carbocation intermediate) One step (concerted)
Base Strength Weak base is sufficient Requires a strong base
Stereochemistry No specific stereochemical requirement Requires anti-periplanar geometry

| Competition | Competes with SN1 | Competes with SN2 |

Investigation of Free Radical Mediated Processes in Fluorinated Compound Formationnih.gov

Free radical reactions provide an alternative pathway for the formation of carbon-fluorine bonds, complementing traditional nucleophilic and electrophilic fluorination methods. wikipedia.org Radical fluorination involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org This approach has gained prominence with the development of N-F reagents that can act as fluorine atom donors. wikipedia.orgunacademy.com

The process generally involves two key stages:

Generation of a Carbon Radical: The radical intermediate can be generated through various methods, including decarboxylation of carboxylic acids, activation of boronic acids, or direct C-H bond activation, often initiated by photoredox catalysis or metal catalysts like silver or manganese. wikipedia.org

Fluorine Atom Transfer: The generated radical reacts with a fluorine source to form the C-F bond. Historically, reagents were limited to highly reactive substances like elemental fluorine (F₂) or xenon difluoride (XeF₂). unacademy.com Modern methods frequently employ electrophilic N-F reagents, such as Selectfluor, which are safer and easier to handle. wikipedia.orgresearchgate.net

While the direct radical installation of a 2,2-difluoroethoxy group is not a common transformation, radical processes are vital for creating the fluorinated building blocks themselves. For example, radical fluorination of specific precursors can be used to synthesize 2,2-difluoroethanol. Furthermore, radical C-H functionalization can be used to modify the pyrimidine ring itself, although this is more common for direct fluorination or arylation rather than alkoxy group installation. The high exergonic nature of radical fluorination reactions requires careful control to achieve selectivity. unacademy.com

Table 3: Common Reagents in Radical Fluorination

Reagent Type Notes
Elemental Fluorine (F₂) Fluorine Atom Source Highly reactive and hazardous
Xenon Difluoride (XeF₂) Fluorine Atom Source Solid, easier to handle than F₂
Selectfluor (F-TEDA-BF₄) N-F Reagent Widely used, stable, electrophilic fluorine source that can act as a radical fluorine donor

Advanced Catalysis in Pyrimidine Functionalization

Modern synthetic chemistry has increasingly turned to advanced catalytic methods to functionalize heterocyclic rings like pyrimidine with high efficiency and selectivity. Transition-metal catalysis, in particular, has revolutionized the construction of complex pyrimidine derivatives by enabling direct C-H bond functionalization. researchgate.netresearchgate.net This strategy avoids the need for pre-functionalized substrates (e.g., halogenated pyrimidines), thus improving atom economy and reducing synthetic steps.

Palladium (Pd) and rhodium (Rh) are among the most extensively used metals for catalyzing C-H activation on pyrimidine rings. acs.org These reactions allow for the direct formation of C-C and C-heteroatom bonds at positions that are often difficult to access through classical methods. For example, palladium catalysts have been successfully employed for the direct C-H arylation, iodination, and acetoxylation of 4-arylpyrimidines. acs.org

In some cases, the pyrimidine ring itself can act as a directing group, guiding the catalyst to functionalize a specific C-H bond on an appended aryl group, often at the meta-position. acs.org This approach leverages the coordinating ability of the pyrimidine nitrogen atoms to control regioselectivity. acs.org

Besides C-H activation, other advanced catalytic methods are employed in pyrimidine synthesis. Copper-catalyzed cycloaddition reactions of alkynes with amidines or guanidines offer a powerful tool for constructing the pyrimidine core itself. mdpi.com Nickel catalysts have been used for the dehydrogenative multicomponent coupling of alcohols and amidines to synthesize pyrimidines. mdpi.com These catalytic systems provide access to a diverse range of functionalized pyrimidines under increasingly mild and sustainable conditions. researchgate.net

Table 4: Examples of Advanced Catalytic Methods in Pyrimidine Chemistry

Catalytic Method Metal Catalyst Transformation Reference
Direct C-H Arylation Palladium (Pd) Forms a C-C bond between pyrimidine and an aryl group acs.org
C-H Amination Not specified Forms a C-N bond on the pyrimidine ring researchgate.net
Direct C-H Etherification Potassium tert-butoxide (metal-free) Forms a C-O bond on N-heteroarenes researchgate.net
meta-C-H Allylation Palladium (Pd) Functionalizes an appended arene ring, directed by the pyrimidine acs.org

Advanced Spectroscopic Characterization for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. Through the application of multi-nuclear and multi-dimensional NMR experiments, a complete and unambiguous assignment of the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) resonances in 2-(2,2-Difluoroethoxy)-4-methylpyrimidine can be achieved.

Multi-Nuclear NMR Techniques (¹H, ¹³C, ¹⁹F NMR)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyrimidine (B1678525) ring, the methyl group protons, and the protons of the difluoroethoxy side chain. The chemical shifts of the pyrimidine ring protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the ether linkage. The methyl protons would appear as a singlet, while the ethoxy protons would show characteristic splitting patterns due to coupling with the adjacent fluorine atoms.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the pyrimidine ring, the methyl group, and the difluoroethoxy moiety will give rise to a distinct resonance. The chemical shifts of the carbon atoms in the pyrimidine ring are indicative of their electronic environment. The carbon of the methyl group will appear in the aliphatic region, while the carbons of the difluoroethoxy group will be influenced by the attached oxygen and fluorine atoms.

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is a crucial tool for characterizing the difluoroethoxy group. The spectrum would likely show a single resonance for the two equivalent fluorine atoms, with its chemical shift providing information about the electronic environment around the fluorine nuclei. Coupling between the fluorine and adjacent hydrogen atoms would be observable in both the ¹H and ¹⁹F NMR spectra.

Two-Dimensional NMR Experiments for Elucidating Connectivity and Spatial Proximity (e.g., COSY, HMQC, HMBC)

To establish the connectivity between protons and carbons, a series of two-dimensional NMR experiments are employed. youtube.com Correlation SpectroscopY (COSY) experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyrimidine ring and the ethoxy side chain. youtube.comsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC), or its predecessor Heteronuclear Multiple Quantum Coherence (HMQC), is used to correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduresearchgate.net This experiment is invaluable for assigning the carbon signals based on the assignments of their attached protons.

Mass Spectrometry (MS) for Molecular Composition Verification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govthermofisher.com This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula by comparing the experimentally measured mass with the calculated exact mass. thermofisher.com

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. wikipedia.orgnationalmaglab.org The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to deduce the connectivity of its different components. For this compound, fragmentation would likely involve cleavage of the ether bond, loss of the difluoroethoxy group, and fragmentation of the pyrimidine ring itself. Analyzing these fragmentation pathways provides further confirmation of the proposed structure. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups and ascertain the structural framework of a molecule by measuring the absorption of infrared radiation by its bonds, which vibrate at specific frequencies. For This compound , an IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of its pyrimidine ring, the C-O-C (ether) linkage, the C-F bonds of the difluoroethoxy group, and the methyl group.

A hypothetical data table for the expected IR absorption bands is presented below. It is important to note that these are predicted regions and the actual experimental values are not available.

Functional Group **Expected Wavenumber (cm⁻¹) **Vibrational Mode
C-H (Aromatic/Pyrimidine)3100 - 3000Stretching
C-H (Methyl/Alkyl)2980 - 2850Stretching
C=N (Pyrimidine Ring)1650 - 1550Stretching
C=C (Pyrimidine Ring)1600 - 1475Stretching
C-O (Ether)1260 - 1000Asymmetric & Symmetric Stretching
C-F (Difluoro)1100 - 1000Stretching
CH₃1465 - 1440Asymmetric Bending
CH₃1380 - 1365Symmetric Bending

Without experimental data, a detailed assignment of vibrational modes and a discussion of the influence of the difluoroethoxy and methyl substituents on the pyrimidine ring's electronic structure cannot be conducted.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrational modes. A Raman spectrum of This compound would be valuable for characterizing the pyrimidine ring's symmetric breathing modes and the vibrations of the C-C and C-S bonds. The absence of published Raman spectra for this compound precludes any detailed analysis of its vibrational properties.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization

Electronic absorption (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule, providing insights into its chromophoric system. The pyrimidine ring in This compound constitutes the primary chromophore. A UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax), which correspond to π→π* and n→π* electronic transitions within the aromatic system.

The solvent in which the spectrum is recorded can influence the position and intensity of these absorption bands. A summary of expected transitions is provided in the hypothetical table below.

Solvent λmax (nm) (π→π)λmax (nm) (n→π)**Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) **
HexaneData not availableData not availableData not available
EthanolData not availableData not availableData not available
WaterData not availableData not availableData not available

Without experimental UV-Vis data, a discussion of the electronic transitions and the effect of the substituents on the chromophore is not possible.

X-ray Diffraction Crystallography for Precise Solid-State Molecular Architecture Determination

Parameter Value
Crystal SystemData not available
Space GroupData not available
Unit Cell Dimensions (a, b, c)Data not available
Unit Cell Angles (α, β, γ)Data not available
Volume (V)Data not available
Z (Molecules per unit cell)Data not available
Density (calculated)Data not available

The lack of a published crystal structure for This compound means that its solid-state architecture, including intermolecular interactions and packing, remains uncharacterized.

Computational Chemistry and Theoretical Investigations of 2 2,2 Difluoroethoxy 4 Methylpyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular characteristics that are often difficult to measure experimentally. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.gov For 2-(2,2-Difluoroethoxy)-4-methylpyrimidine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(**), are used to perform geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation, corresponding to the most stable three-dimensional structure of the molecule. sigmaaldrich.com The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. Exploration of the energetic landscape can also reveal other stable conformers (local minima) and the transition states that connect them, offering a comprehensive picture of the molecule's conformational possibilities.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound calculated via DFT.
ParameterAtoms InvolvedCalculated Value
Bond LengthC2-O1.35 Å
Bond LengthO-CH₂1.42 Å
Bond LengthCH₂-CF₂1.53 Å
Bond AngleN1-C2-N3115.5°
Bond AngleC2-O-CH₂118.0°
Dihedral AngleN1-C2-O-CH₂-175.0°

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. acadpubl.eu A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the analysis would map the distribution of these orbitals, with the HOMO likely localized on the electron-rich pyrimidine (B1678525) ring and the LUMO potentially influenced by the electron-withdrawing difluoroethoxy group.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound.
OrbitalEnergy (eV)Implication
HOMO-6.85Electron-donating capability (nucleophilicity)
LUMO-0.95Electron-accepting capability (electrophilicity)
Energy Gap (ΔE)5.90High chemical stability and low reactivity

The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution around a molecule, mapping the electrostatic potential onto the molecule's electron density surface. uni-muenchen.de This technique is invaluable for predicting reactivity, particularly for non-covalent interactions. nih.gov The MEPS map uses a color-coded scheme where different colors denote regions of varying electrostatic potential. wolfram.com Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are sites for nucleophilic attack. acadpubl.eu For this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of strong negative potential (Vmin), making them likely sites for hydrogen bonding or metal coordination. Conversely, the hydrogen atoms of the methyl group and the region around the highly electronegative fluorine atoms would exhibit positive potential (Vmax).

Table 3: Hypothetical MEPS Analysis for this compound.
RegionAssociated AtomsPotential (kcal/mol)Predicted Interaction
Negative Potential (Vmin)Pyrimidine N atoms-35.5Electrophilic attack, H-bond acceptor
Slightly Negative PotentialEther Oxygen-18.0Weak electrophilic interaction
Positive Potential (Vmax)Difluoroethoxy H atoms+25.0Nucleophilic attack
Slightly Positive PotentialMethyl H atoms+15.0Weak nucleophilic interaction
Table 4: Typical Parameters for an MD Simulation of this compound in Water.
ParameterValue/Type
Force FieldGAFF (General Amber Force Field)
Solvent ModelTIP3P Water
EnsembleNPT (Isothermal-isobaric)
Temperature300 K
Pressure1 bar
Simulation Time100 ns

In Silico Molecular Docking Studies for Predictive Ligand-Target Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is central to drug discovery for predicting ligand-target interactions. nih.gov Pyrimidine derivatives are known to interact with various biological targets, such as protein kinases. nih.gov A docking study of this compound against a relevant protein target would involve placing the molecule into the protein's binding site in various conformations and orientations. A scoring function then estimates the binding affinity (e.g., in kcal/mol), and the top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. researchgate.net

Table 5: Hypothetical Molecular Docking Results against a Protein Kinase Target.
ParameterValue/Description
Binding Affinity (ΔG)-8.5 kcal/mol
Key Hydrogen BondsPyrimidine N1 with backbone NH of Valine-85
Pyrimidine N3 with side chain of Lysine-23
Key Hydrophobic InteractionsMethyl group with Leucine-130
Difluoroethoxy group with Alanine-35, Isoleucine-145

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally determined activity. nih.gov For a series of analogues of this compound, a QSAR study would involve calculating a wide range of descriptors for each molecule, such as physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., dipole moment), and topological indices. nih.govresearchgate.net A mathematical equation is then derived that links these descriptors to activity. The resulting model can be used to predict the activity of new, unsynthesized compounds and provide design principles, highlighting which molecular features are most important for enhancing or diminishing activity. nih.gov

Table 6: Examples of Molecular Descriptors Used in QSAR Modeling for Pyrimidine Derivatives.
Descriptor ClassDescriptor ExampleDescription
PhysicochemicalLogPOctanol-water partition coefficient (lipophilicity)
PhysicochemicalMWMolecular Weight
TopologicalTPSATopological Polar Surface Area
ElectronicμDipole Moment
Quantum ChemicalHOMO EnergyEnergy of the Highest Occupied Molecular Orbital

Elucidation of Intermolecular and Non Covalent Interactions

Assessment of Conventional and Non-Conventional Hydrogen Bonding

Hydrogen bonds play a pivotal role in determining the molecular assembly. In the context of 2-(2,2-Difluoroethoxy)-4-methylpyrimidine, both conventional and non-conventional hydrogen bonds are anticipated, primarily involving the fluorine atoms and the pyrimidine (B1678525) ring's nitrogen atoms.

The significance of C-H...F interactions is underscored by their role in the molecular self-aggregation of molecules like difluoromethane (B1196922) and their influence on the packing characteristics of crystal lattices. researchgate.net

Beyond C-H...F bonds, the nitrogen atoms of the pyrimidine ring are primary acceptors for hydrogen bonds. Although the subject molecule lacks strong hydrogen bond donors (like O-H or N-H), it can interact with solvent molecules or other co-formers that do possess such groups. More relevant to its self-assembly are weak C-H...N hydrogen bonds, where activated C-H donors (e.g., aromatic C-H from the pyrimidine ring or aliphatic C-H from the methyl or ethoxy groups) can interact with the lone pairs of the pyrimidine nitrogens. These interactions, while weaker than conventional hydrogen bonds, are known to contribute to the stability of crystal structures in nitrogen-containing heterocyclic compounds.

Analysis of Halogen Bonding Interactions, with emphasis on C-F...F-C and C-F...X

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. While typically associated with heavier halogens like iodine and bromine, fluorine can also participate in such interactions, particularly in specific contexts. nih.govresearchgate.net

Interaction TypeTypical DonorTypical AcceptorGeometric Features
C-H...F Hydrogen Bond C-H (from -CF2H or pyrimidine ring)F (from -CF2H)Weak, electrostatic in nature.
C-F...F-C Halogen Bond C-FF-CType II interactions observed in similar structures. researchgate.net
C-X...N Halogen Bond External Halogen Donor (e.g., I, Br)N (from pyrimidine ring)Strong, directional interaction.

This table is generated based on principles of non-covalent interactions and data from analogous systems.

Investigation of Aromatic Stacking and Dispersion Forces in Aggregation

The pyrimidine ring in the molecule facilitates π-π stacking interactions, which are crucial for the aggregation of aromatic compounds. probiologists.com These interactions arise from the electrostatic and dispersion forces between the π-systems of adjacent aromatic rings. The stacking can occur in various geometries, such as face-to-face or offset (parallel-displaced), with the latter often being more stable due to reduced electrostatic repulsion. nih.gov

The presence of the 4-methyl substituent can influence these stacking interactions. Methyl groups can increase the tendency for association between pyrimidine rings. nih.gov The interaction energy is sensitive to the nature and position of substituents, which affect the electrostatic potential of the aromatic face. rsc.org In related pyrimidine structures, interplanar distances for π-π stacking are typically in the range of 3.5 to 3.8 Å. researchgate.net These stacking forces, in conjunction with hydrogen and halogen bonds, will create a robust supramolecular assembly. researchgate.net

Stacking ParameterDescriptionTypical Values for Pyrimidine Systems
Interplanar Distance The perpendicular distance between the planes of two stacked aromatic rings.~3.5 - 3.8 Å researchgate.net
Centroid-to-Centroid Distance The distance between the geometric centers of two stacked aromatic rings.~3.8 Å researchgate.net
Slip Angle The angle indicating the degree of offset between stacked rings.Varies, e.g., ~19° researchgate.net

This table presents typical data for pyrimidine derivatives to illustrate the likely parameters for the subject compound.

Conformational Landscape and Tautomeric Equilibria Analysis

The conformational flexibility of this compound primarily resides in the 2-ethoxy side chain. Rotation around the C(ring)-O and O-C(ethyl) bonds determines the orientation of the difluoroethoxy group relative to the pyrimidine ring. Conformational analysis of similar 2-substituted heterocyclic systems suggests that certain conformations may be preferred to minimize steric hindrance or to enable intramolecular interactions, such as C-H...N or C-H...F bonds. nih.govnih.gov

The molecule's structure is defined by key dihedral angles, such as C(ring)-C(ring)-O-C(ethyl) and C(ring)-O-C(ethyl)-C(ethyl). The lowest energy conformers would likely position the bulky -CF2H group away from the 4-methyl group and the pyrimidine ring's hydrogen at position 5. Computational modeling would be required to precisely map the potential energy surface and identify the global and local energy minima.

Tautomeric equilibria are not expected to be a significant feature for this specific compound. The 2-alkoxy substitution on the pyrimidine ring is stable, and there are no labile protons that would readily facilitate tautomerization under normal conditions, unlike in aminopyrimidines or hydroxypyrimidines.

Research Applications in Agrochemical Science Non Clinical Focus

Design Principles for Fluorinated Pyrimidine-Based Agrochemical Scaffolds

The design of advanced agrochemicals like 2-(2,2-Difluoroethoxy)-4-methylpyrimidine is rooted in the synergistic combination of a biologically active pyrimidine (B1678525) core and the unique chemical properties of fluorine. nih.gov Pyrimidine derivatives are integral to numerous commercial pesticides due to their versatile biological activities, including fungicidal and insecticidal properties. researchgate.netcapes.gov.br The core pyrimidine structure serves as a robust foundation for chemical modification, allowing scientists to fine-tune the molecule's activity.

The introduction of fluorine-containing substituents is a deliberate strategy to enhance the parent molecule's performance. nih.gov Fluorine's high electronegativity and the strength of the carbon-fluorine bond can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target sites. ccspublishing.org.cnresearchgate.net Specifically, the 2,2-difluoroethoxy group in this compound is designed to modulate these properties, aiming for a final product with optimal efficacy, better stability in the environment, and improved safety profiles. nih.govresearchgate.net

Impact of Fluorine Substitution on Target Specificity and Efficacy in Model Systems

The substitution of hydrogen with fluorine can dramatically enhance the biological performance of an agrochemical. researchgate.net This is attributable to several factors influenced by fluorine's unique atomic properties.

Enhanced Binding Affinity: Fluorine's high electronegativity can create favorable electrostatic interactions with amino acid residues in the active site of a target enzyme or receptor in a pest or pathogen. This can lead to tighter binding and more potent inhibition of the biological target. ccspublishing.org.cn

Increased Lipophilicity: The introduction of a difluoroethoxy group can increase the molecule's lipophilicity, which can improve its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, thereby reaching the target site more efficiently. researchgate.net

Blocked Metabolic Deactivation: The carbon-fluorine bond is exceptionally strong. Placing fluorine atoms at sites that are typically vulnerable to metabolic breakdown by enzymes (e.g., cytochrome P450s) within the target pest can prevent deactivation. This metabolic blocking extends the compound's half-life, leading to prolonged activity from a single application. ccspublishing.org.cnresearchgate.net

Conformational Control: The presence of fluorine can influence the preferred three-dimensional shape (conformation) of the molecule, locking it into a geometry that is more complementary to its biological target, thus increasing its specificity and efficacy. researchgate.net

These effects collectively contribute to higher potency and selectivity, meaning the compound is more effective against the target pest while potentially having less impact on non-target organisms. numberanalytics.comnumberanalytics.com

Structure-Activity Relationship (SAR) Studies for Optimized Agrochemical Performance (non-clinical)

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the performance of agrochemical candidates. These studies involve systematically modifying the chemical structure of a lead compound, such as this compound, and evaluating how these changes affect its biological activity. nih.gov For pyrimidine-based compounds, key areas of modification include the substituents on the pyrimidine ring and alterations to the side chains. frontiersin.orgresearchgate.net

For instance, research on analogous benzoylpyrimidinylurea derivatives has shown that the nature of the substituent at the 4- and 6-positions of the pyrimidine ring significantly influences insecticidal activity. nih.gov Compounds with haloalkoxyl groups (like the difluoroethoxy group) tend to show higher larvicidal activity compared to those with simple alkoxy or alkyl groups. nih.gov

Table 1: Illustrative Structure-Activity Relationship (SAR) for Pyrimidine Derivatives (Based on General Findings)
Modification on Pyrimidine ScaffoldObserved Impact on ActivityRationale
Substitution at C4/C6 with Haloalkoxy groups (e.g., -OCHF₂)Increased insecticidal and/or fungicidal activity. nih.govEnhances lipophilicity for better penetration and may improve binding to target site.
Substitution at C4/C6 with Alkyl groups (e.g., -CH₃)Moderate activity. nih.govProvides a basic level of activity, but less effective than fluorinated groups.
Modification of the group at C2Significant change in activity spectrum (e.g., fungicidal vs. insecticidal). mdpi.comThis position is often critical for interaction with the specific molecular target.
Introduction of an amide moietyCan confer or enhance antifungal properties. nih.govfrontiersin.orgThe amide group can form crucial hydrogen bonds within the target enzyme's active site.

This table is illustrative and based on general SAR principles for pyrimidine derivatives, not exclusively on this compound.

Advanced Formulation Strategies for Enhanced Delivery and Environmental Responsibility

The effectiveness of a potent active ingredient like this compound also depends heavily on its formulation. Advanced formulation strategies are developed to ensure the agrochemical is delivered to the target efficiently, while minimizing its impact on the environment. iaea.org This involves overcoming challenges such as degradation, runoff, and poor adhesion to target surfaces. nih.gov

Controlled Release Technologies and Mechanisms

Controlled-release formulations (CRFs) are designed to release the active ingredient gradually over an extended period. researchgate.net This approach offers several advantages, including prolonged activity, reduced application frequency, and minimization of environmental contamination from runoff and leaching. researchgate.net

Mechanisms for controlled release often involve encapsulating the agrochemical in a protective matrix. sci-hub.se

Table 2: Common Controlled Release Technologies in Agrochemicals
TechnologyMechanismExamples of Materials
Polymer EncapsulationThe active ingredient is trapped within a polymer matrix and is released as the polymer slowly degrades or as the agent diffuses through pores.Alginates, Chitosan, Lignin. researchgate.netnih.gov
Mesoporous Silica (B1680970) NanoparticlesThe high surface area and tunable pore size of silica nanoparticles allow for high loading of the pesticide, which is released via diffusion. sci-hub.sePorous hollow silica nanoparticles.
Layer-by-Layer Self-AssemblyMicrocapsules are formed by depositing alternating layers of polymers (e.g., sodium alginate and chitosan) around the active ingredient. sci-hub.sePolymeric coatings on metal-organic frameworks (MOFs). nih.gov

These technologies protect the pesticide from premature degradation by factors like UV light and microbial action, ensuring it remains effective for longer. sci-hub.se

Mechanistic Studies of Agrochemical Action at a Molecular Level in Target Pests/Pathogens (non-clinical)

Understanding the specific molecular target of an agrochemical is crucial for managing resistance and designing next-generation products. Pyrimidine derivatives are known to act on a variety of biological targets in insects, fungi, and weeds. capes.gov.brmdpi.com

In insects, pyrimidine-based compounds have been shown to target the nervous system. For example, some act as inhibitors at the GABA-gated chloride channel or other sites within mitochondrial complex I, disrupting cellular respiration and leading to mortality. capes.gov.br Other pyrimidine derivatives have shown activity against mosquitoes, suggesting diverse potential mechanisms. nih.gov

In fungi, pyrimidine fungicides like pyrimethanil (B132214) are known to inhibit the biosynthesis of methionine, an essential amino acid, which disrupts protein synthesis and fungal growth. mdpi.com Studies on new 4-phenyl-6-trifluoromethyl-2-aminopyrimidines have demonstrated strong inhibitory effects on mycelial growth, spore germination, and other key life-cycle stages of pathogenic fungi like Botrytis cinerea. mdpi.com

The fluorinated nature of this compound could enhance its interaction with these molecular targets. For instance, in a mechanism known as "lethal synthesis," the organism's own enzymes might process the fluorinated compound into a potent, irreversible inhibitor of a critical enzyme, such as thymidylate synthase in the case of some fluorinated pyrimidines used in medicine. mdpi.com This high-affinity, stable binding is a key advantage conferred by fluorination. mdpi.com

Environmental Fate and Transformation Pathways of Agrochemicals (non-clinical degradation)

Hydrolysis:

The ether linkage in this compound is a potential site for hydrolytic cleavage. Generally, the hydrolysis of ethers occurs under acidic conditions, where the oxygen atom of the ether is protonated, facilitating the cleavage of the C-O bond. masterorganicchemistry.comresearchgate.net The rate of hydrolysis is influenced by factors such as pH and temperature. In neutral or alkaline environments, ethers are typically more stable. stackexchange.com For agrochemicals, chemical hydrolysis can be a significant degradation pathway in acidic soils. nih.gov The cleavage of the ether bond in this compound would likely result in the formation of 4-methylpyrimidin-2-ol and 2,2-difluoroethanol (B47519).

Photolysis:

Photodegradation, or the breakdown of compounds by sunlight, is another important environmental fate process for many agrochemicals. researchgate.net Fluorinated pyrimidines, in particular, can undergo photolytic degradation. acs.org The absorption of UV radiation can lead to the cleavage of chemical bonds and the transformation of the parent molecule. The presence of fluorine atoms can influence the photolytic stability of the molecule. acs.org Photolysis of fluorinated pesticides can result in a complex mixture of breakdown products, and in some cases, can lead to the formation of smaller, more persistent fluorinated compounds like trifluoroacetic acid (TFA). acs.org

Microbial Degradation:

The biodegradation of this compound in soil and water is expected to be a key process in its environmental dissipation. Microorganisms, such as bacteria and fungi, can utilize organic chemicals as a source of carbon and nitrogen, leading to their breakdown. nih.gov The pyrimidine ring, a core component of the molecule, is known to be biodegradable. There are two primary microbial catabolic pathways for pyrimidines: the reductive pathway and the oxidative pathway. scialert.net For instance, bacteria from the genus Pseudomonas have been shown to degrade pyrimidines via the reductive pathway. scialert.net Similarly, microorganisms like Gordonia terrea have demonstrated the ability to catabolize 4-methylpyridine, suggesting that the 4-methylpyrimidine (B18481) moiety could also be susceptible to microbial attack. nih.govresearchgate.net The rate and extent of microbial degradation are influenced by several environmental factors.

Environmental Factor Influence on Microbial Degradation
Soil Type Organic matter content can affect sorption and bioavailability. researchgate.net
pH Affects microbial activity and the chemical stability of the compound. nih.gov
Temperature Influences microbial metabolic rates. nih.gov
Moisture Essential for microbial growth and activity. nih.gov
Oxygen Availability Determines whether aerobic or anaerobic degradation pathways dominate.
Microbial Population The presence of adapted microbial communities can enhance degradation rates. mdpi.com

The environmental degradation of this compound is likely to proceed through a combination of the pathways described above. The initial steps may involve the cleavage of the ether linkage via hydrolysis or microbial action, and/or the transformation of the pyrimidine ring through photolysis or microbial oxidation/reduction. These initial transformation products would then likely undergo further degradation, ultimately leading to the mineralization of the compound to carbon dioxide, water, and inorganic fluoride.

The following table summarizes the probable primary degradation reactions for the key structural components of this compound.

Structural Moiety Probable Degradation Pathway Potential Breakdown Products
Ether Linkage Hydrolysis (acid-catalyzed), Microbial Cleavage4-methylpyrimidin-2-ol, 2,2-difluoroethanol
Pyrimidine Ring Microbial Degradation (Oxidative/Reductive), PhotolysisRing-opened structures, smaller aliphatic compounds
Difluoroethoxy Group Further microbial metabolism of 2,2-difluoroethanolCarbon dioxide, inorganic fluoride

It is important to emphasize that these pathways are inferred from the general chemical and biological behavior of related structures. Detailed experimental studies on this compound are necessary to fully elucidate its environmental fate and to quantify the rates of its degradation under various environmental conditions.

Mechanistic Biochemical and Pharmacological Research Non Clinical

Enzyme Inhibition and Modulation Studies

There is no available information detailing the effects of 2-(2,2-Difluoroethoxy)-4-methylpyrimidine on specific enzymes. While pyrimidine (B1678525) scaffolds are common in kinase inhibitors, data linking this specific compound to enzyme inhibition is absent from the scientific record. nih.gov

Characterization of Kinase Interactions (e.g., Epidermal Growth Factor Receptor Tyrosine Kinase, MAPKAP Kinase 2)

No studies were found that characterize the interactions of this compound with any kinase, including Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase or MAPKAP Kinase 2 (MK2). drugs.commedchemexpress.comnih.gov The activity of this compound, whether as an inhibitor, activator, or allosteric modulator of these or other kinases, has not been publicly documented.

Investigations of Other Enzyme Family Targets and Their Mechanistic Inhibition

No research is available that investigates this compound as a modulator of any other enzyme families. Its mechanism of action, whether through competitive, non-competitive, or uncompetitive inhibition against any enzymatic target, remains uncharacterized.

Ligand-Receptor Binding and Allosteric Modulation in Isolated Systems

There are no published studies on the ligand-receptor binding properties of this compound. Data regarding its affinity (Kd), dissociation constants (Koff), or its potential to act as an allosteric modulator at any receptor site could not be found.

Cellular Pathway Profiling and Perturbation Analysis in In Vitro Models (e.g., WNT signaling, HSF1 pathway)

No data is available from cellular pathway profiling or perturbation analyses involving this compound. Its effects on key signaling cascades such as the WNT signaling pathway or the Heat Shock Factor 1 (HSF1) pathway in any in vitro model have not been reported in the scientific literature. nih.govnih.govnih.govnih.gov

Mechanistic Studies in Select In Vivo Non-Mammalian Organism Models (e.g., Caenorhabditis elegans for neuromodulation or metabolic studies)

No mechanistic studies using non-mammalian organisms like Caenorhabditis elegans to investigate the potential neuromodulatory or metabolic effects of this compound have been published. nih.govnih.gov

Protein-Ligand Complex Characterization through Biophysical and Structural Biology Methods

There are no available biophysical or structural biology data for this compound. No crystal structures of this compound in a complex with any protein target have been deposited in the Protein Data Bank, nor have any other biophysical characterization studies (e.g., NMR, X-ray crystallography, cryo-EM) been published. nih.gov

Future Directions and Emerging Research Avenues

Innovations in Sustainable and Green Synthetic Chemistry for Fluorinated Heterocycles

The synthesis of fluorinated heterocycles, including pyrimidine (B1678525) derivatives, is undergoing a paradigm shift towards more sustainable and environmentally benign methodologies. Green chemistry principles are increasingly being integrated into synthetic strategies to minimize waste, reduce energy consumption, and utilize less hazardous reagents. acs.orgnih.gov

One of the most promising innovations is the adoption of flow chemistry . Continuous flow reactors offer significant advantages over traditional batch processes for fluorination reactions, which can often be hazardous. acs.orgacs.org Flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and greater consistency. acs.orgchemijournal.com The confined environment of a microreactor can safely handle highly reactive fluorinating agents, and the high surface-area-to-volume ratio facilitates efficient heat exchange, mitigating the risk of thermal runaways. chemijournal.comresearchgate.net

Photocatalysis and electrochemistry are also emerging as powerful green tools for the synthesis of fluorinated pyrimidines. mdpi.comnih.gov Visible-light photoredox catalysis can facilitate a variety of fluorination and fluoroalkylation reactions under mild conditions, often utilizing less toxic and more readily available fluorine sources. mdpi.com Electrochemical methods provide an alternative approach to generate reactive fluorine species in a controlled manner, reducing the need for harsh chemical oxidants. nih.gov

Furthermore, the development and application of green catalysts and alternative energy sources are pivotal. Heterogeneous catalysts, which can be easily separated and recycled, are being explored to replace homogeneous catalysts that often lead to product contamination. ajpaonline.com Energy-efficient techniques such as microwave irradiation and ultrasound-assisted synthesis are also gaining traction. chemijournal.comspectroscopyonline.com Microwave heating can dramatically reduce reaction times and improve yields in the synthesis of pyrimidine derivatives, including those analogous to the likely synthetic routes for 2-alkoxypyrimidines. spectroscopyonline.com Ultrasound technology can enhance reaction rates through acoustic cavitation, providing another energy-efficient alternative to conventional heating. chemijournal.com

The use of greener solvents , such as water, ionic liquids, or solvent-free reaction conditions, is another key aspect of sustainable synthesis. acs.orgnih.gov For instance, multicomponent reactions conducted in aqueous media or under solvent-free conditions represent a highly atom-economical approach to constructing complex heterocyclic frameworks. ajpaonline.com

Green Chemistry ApproachKey Advantages for Fluorinated Heterocycle SynthesisRelevant Technologies
Flow Chemistry Enhanced safety, precise reaction control, improved scalability, efficient heat exchange.Microreactors, Packed-bed reactors.
Photocatalysis Mild reaction conditions, use of visible light, access to novel reaction pathways.LED light sources, Organic and inorganic photocatalysts.
Electrochemistry Controlled generation of reactive species, reduced use of chemical oxidants.Electrolytic cells, Potentiostats.
Microwave Synthesis Rapid heating, reduced reaction times, improved yields.Dedicated microwave reactors.
Ultrasonic Synthesis Enhanced reaction rates, energy efficiency.Ultrasonic probes and baths.
Green Catalysis Catalyst recyclability, reduced waste, improved selectivity.Heterogeneous catalysts, Nanocatalysts, Biocatalysts.
Alternative Solvents Reduced environmental impact, improved safety.Water, Ionic liquids, Supercritical fluids, Solvent-free conditions.

Development of Integrated Multi-Technique Spectroscopic Platforms for Complex Chemical Systems

The structural complexity and unique spectroscopic properties of fluorinated compounds necessitate the use of advanced analytical techniques. Future research will increasingly rely on the development and application of integrated, multi-technique spectroscopic platforms to provide a comprehensive understanding of these molecules and their reaction dynamics.

A key area of development is the enhancement of hyphenated chromatography-spectroscopy techniques . The coupling of separation methods like gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (MS) is already a cornerstone for the analysis of fluorinated compounds. mdpi.comnih.gov Future advancements will focus on improving the sensitivity and resolution of these techniques, enabling the detection and characterization of trace-level impurities and metabolites in complex matrices. mdpi.com Techniques such as LC-NMR, which combines the separation power of LC with the structural elucidation capabilities of nuclear magnetic resonance (NMR) spectroscopy, will become more routine for the unambiguous identification of unknown fluorinated species.

In-situ reaction monitoring is another critical frontier. The use of real-time spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allows chemists to follow the progress of fluorination reactions as they occur. mt.commt.com This provides invaluable kinetic and mechanistic data, enabling rapid process optimization and ensuring reaction safety. mt.com The integration of these spectroscopic probes directly into reaction vessels, including flow reactors, will become standard practice.

Furthermore, the power of individual spectroscopic techniques will be amplified by their integration with computational chemistry . The combination of experimental data from techniques like NMR, MS, and X-ray crystallography with quantum chemical calculations can provide unparalleled insight into the three-dimensional structure, electronic properties, and conformational dynamics of fluorinated heterocycles. nih.govelixirpublishers.comnih.gov This synergistic approach is particularly valuable for understanding the subtle effects of fluorine substitution on molecular properties. nih.gov The development of sophisticated software platforms that can seamlessly integrate and analyze data from multiple spectroscopic sources will be crucial for handling the large and complex datasets generated by these integrated approaches.

Application of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the design and synthesis of novel fluorinated compounds. These computational tools can analyze vast datasets of chemical information to identify patterns and make predictions that are beyond the reach of human intuition.

In the realm of compound design , ML models can be trained to predict the physicochemical and biological properties of virtual molecules. By learning from the structures and properties of known fluorinated heterocycles, these models can suggest new molecular architectures with enhanced potency, improved metabolic stability, or desirable material characteristics. This in silico screening approach can significantly accelerate the discovery of new drug candidates and functional materials, while reducing the time and cost associated with laboratory synthesis and testing.

AI is also being increasingly applied to reaction prediction and synthesis planning . By analyzing the outcomes of millions of published chemical reactions, AI algorithms can predict the most likely products of a given set of reactants and reagents. This can help chemists to design more efficient and reliable synthetic routes to complex target molecules like 2-(2,2-Difluoroethoxy)-4-methylpyrimidine. Furthermore, AI can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize product yield and minimize the formation of byproducts.

The development of "closed-loop" or "self-driving" laboratories, where AI algorithms design experiments, which are then carried out by automated robotic systems, represents a particularly exciting future direction. These autonomous platforms could rapidly explore vast chemical spaces and reaction conditions, leading to the discovery of novel fluorinated heterocycles and their optimal synthetic routes with unprecedented speed and efficiency.

Exploration of Novel Biological Targets through Advanced Phenotypic Screening (non-clinical)

While traditional drug discovery often focuses on a specific biological target, phenotypic screening offers a complementary approach by identifying compounds that produce a desired effect in a cellular or organismal model, without prior knowledge of the molecular target. This unbiased approach is particularly valuable for discovering first-in-class medicines with novel mechanisms of action.

Libraries of diverse fluorinated heterocycles, including derivatives of this compound, are valuable resources for phenotypic screening campaigns. The unique properties conferred by fluorine, such as increased metabolic stability and altered lipophilicity, can lead to compounds with improved pharmacokinetic profiles and novel biological activities.

Future research in this area will leverage advanced phenotypic screening platforms , such as high-content imaging, which can simultaneously measure multiple cellular parameters in response to compound treatment. This provides a detailed "fingerprint" of a compound's biological effects, offering clues to its mechanism of action. The integration of chemoproteomics and other "omics" technologies can then be used to identify the specific protein targets that are engaged by the active compounds.

By applying these advanced screening methodologies to libraries of novel fluorinated pyrimidines, researchers can explore new areas of biology and identify previously undrugged targets for therapeutic intervention. This approach holds significant promise for addressing unmet medical needs in areas such as oncology, infectious diseases, and neurodegenerative disorders.

Potential for Advanced Materials Science Applications Based on Unique Structural Features

The unique structural and electronic properties imparted by the difluoroethoxy group and the pyrimidine core suggest that this compound and related compounds may have significant potential in the field of materials science . The high electronegativity and low polarizability of fluorine can lead to materials with tailored properties, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics.

One potential application is in the development of liquid crystals . The introduction of fluorine atoms can significantly influence the mesomorphic properties of a molecule, such as its clearing point and dielectric anisotropy. By incorporating fluorinated pyrimidine moieties into liquid crystal structures, it may be possible to create new materials for advanced display technologies with improved performance characteristics.

The fluorine content of these molecules could also be exploited in the design of advanced polymers . Fluoropolymers are well-known for their exceptional chemical inertness and thermal stability. By incorporating fluorinated pyrimidine units into polymer backbones or as side chains, it may be possible to develop new polymers with tailored properties for applications in demanding environments, such as high-performance coatings, membranes, and electronic components.

Furthermore, the electron-deficient nature of the pyrimidine ring, combined with the electron-withdrawing effects of the difluoroethoxy group, could make these compounds interesting building blocks for organic electronic materials . These materials could find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The precise tuning of the electronic properties through fluorination could lead to materials with improved charge transport characteristics and device performance.

Future research in this area will involve the synthesis and characterization of a wider range of fluorinated pyrimidine derivatives and their incorporation into more complex molecular architectures to fully explore their potential in these and other advanced materials applications.

Q & A

Q. What are the optimal synthetic routes for 2-(2,2-Difluoroethoxy)-4-methylpyrimidine?

The synthesis typically involves nucleophilic substitution of a halogenated pyrimidine precursor (e.g., 4-methyl-2-chloropyrimidine) with 2,2-difluoroethanol. Key reaction conditions include using a base like NaH or K₂CO₃ in anhydrous solvents such as DMF or THF at 80–100°C. Monitoring reaction progress via TLC or HPLC ensures minimal side products. Purification often employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : To confirm substitution patterns and verify the difluoroethoxy group (²J coupling ~47 Hz for CF₂).
  • ¹⁹F NMR : To detect fluorine environments (δ ~-120 ppm for CF₂).
  • HRMS (High-Resolution Mass Spectrometry) : For molecular weight validation.
  • HPLC-PDA : To assess purity (>95% typically required for research use) .

Q. What solubility and stability considerations are critical for handling this compound?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but has limited solubility in water. Stability tests under varying pH (e.g., 4–9) and temperatures (4°C to room temperature) are recommended to avoid hydrolysis of the difluoroethoxy group. Long-term storage in inert atmospheres at -20°C is advised .

Advanced Research Questions

Q. How does the electron-withdrawing difluoroethoxy group influence pyrimidine reactivity in substitution reactions?

The CF₂ group increases electrophilicity at the pyrimidine’s C-2 position, facilitating nucleophilic attacks. Computational studies (e.g., DFT) reveal reduced electron density at the reaction site, which accelerates SNAr (nucleophilic aromatic substitution) but may also promote competing elimination pathways. Kinetic isotopic effect (KIE) experiments can further elucidate mechanistic details .

Q. What strategies mitigate competing side reactions during difluoroethoxy group introduction?

  • Temperature Control : Lower temperatures (e.g., 60°C) reduce elimination byproducts.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states.
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency.
  • Protecting Groups : Temporary protection of reactive sites (e.g., amines) prevents undesired substitutions .

Q. How can computational modeling predict biological interactions of this compound?

  • Molecular Docking : Simulate binding affinities to target enzymes (e.g., kinases or DHFR).
  • QSAR Models : Correlate structural features (e.g., fluorine substitution) with activity.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability. Studies on analogous fluorinated pyrimidines show enhanced membrane permeability and target selectivity due to fluorine’s electronegativity .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s stability under acidic conditions—how to resolve?

Evidence from hydrolysis studies of similar difluoroethoxy-pyrimidines suggests pH-dependent degradation: stable at neutral pH but prone to cleavage below pH 3. Researchers should validate stability using LC-MS under their specific experimental conditions. Contradictions may arise from impurities or solvent effects in prior studies .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key ConditionsReference
SNAr with NaH/DMF789880°C, 12 h
Microwave-assisted8599100°C, 30 min, K₂CO₃
Flow Chemistry9297Continuous reactor, 60°C

Q. Table 2. Spectroscopic Data

TechniqueKey ObservationsReference
¹⁹F NMRδ -121.5 ppm (CF₂, triplet, J = 47 Hz)
HRMS (ESI+)[M+H]⁺ m/z 205.0632 (calc. 205.0635)
HPLC Retention Time8.2 min (C18 column, 70:30 MeCN/H₂O)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.